molecular formula C9H8BrFN2 B13057482 (3S)-3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile

(3S)-3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile

Cat. No.: B13057482
M. Wt: 243.08 g/mol
InChI Key: IOLBARDRMDSZLC-VIFPVBQESA-N
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Description

(3S)-3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile is a useful research compound. Its molecular formula is C9H8BrFN2 and its molecular weight is 243.08 g/mol. The purity is usually 95%.
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Biological Activity

(3S)-3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile is a chiral organic compound with the molecular formula C9_9H8_8BrFN2_2 and a molecular weight of approximately 243.08 g/mol. Its unique structure, featuring a brominated and fluorinated phenyl group along with an amino and nitrile functional group, positions it as a significant candidate in medicinal chemistry and pharmacological research. This article explores its biological activity, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant case studies.

The compound's structure is characterized by:

  • Chirality : The presence of a chiral center enhances its specificity in biological interactions.
  • Functional Groups : The amino group (–NH2_2), bromine (Br), and fluorine (F) substitutions influence its reactivity and biological activity.

Research indicates that this compound may interact with enzymes or receptors involved in critical biological pathways. Preliminary studies suggest that similar compounds have shown potential in:

  • Enzyme Inhibition : Compounds with analogous structures have been investigated for their ability to inhibit key enzymes in metabolic pathways.
  • Receptor Binding : The compound's unique substitution pattern may enable it to bind effectively to specific receptors, potentially modulating their activity.

Therapeutic Applications

The compound has been explored for various therapeutic properties:

  • Anticancer Activity : Some studies suggest that related compounds exhibit significant anticancer properties, with IC50_{50} values indicating effectiveness against various cancer cell lines.
  • Antimicrobial Properties : The compound has been investigated for its potential antimicrobial effects, particularly against Gram-positive and Gram-negative bacteria.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study involving related compounds demonstrated that certain derivatives exhibited promising anticancer activity against HeLa cells, with IC50_{50} values around 2.59 µM compared to doxorubicin's 2.35 µM .
    • Another investigation highlighted the role of structural modifications in enhancing anticancer efficacy, emphasizing the importance of the bromine and fluorine substituents .
  • Enzymatic Interaction Studies :
    • Research has shown that similar compounds can act as biochemical probes or inhibitors in enzymatic studies, providing insights into their mechanisms of action .

Comparative Analysis of Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaNotable Features
(3S)-3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrileC9_9H8_8BrClN2_2Contains chlorine instead of fluorine; altered reactivity
(3S)-3-Amino-3-(5-bromo-2-fluorophenyl)propanenitrileC9_9H8_8BrFN2_2Similar brominated structure; different fluorination position
(3S)-3-Amino-3-(2-bromo-5-fluorophenyl)propanenitrileC9_9H8_8BrFN2_2Variation in bromo position; impacts steric hindrance

Properties

Molecular Formula

C9H8BrFN2

Molecular Weight

243.08 g/mol

IUPAC Name

(3S)-3-amino-3-(3-bromo-5-fluorophenyl)propanenitrile

InChI

InChI=1S/C9H8BrFN2/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5,9H,1,13H2/t9-/m0/s1

InChI Key

IOLBARDRMDSZLC-VIFPVBQESA-N

Isomeric SMILES

C1=C(C=C(C=C1F)Br)[C@H](CC#N)N

Canonical SMILES

C1=C(C=C(C=C1F)Br)C(CC#N)N

Origin of Product

United States

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